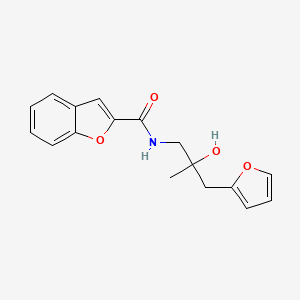

N-(3-(呋喃-2-基)-2-羟基-2-甲基丙基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

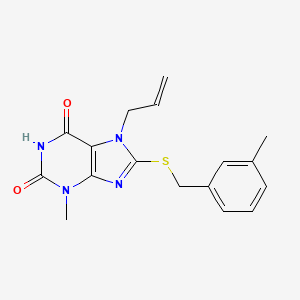

The compound N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzofuran-2-carboxamide is a chemical entity that features a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of the furan ring is significant as furan derivatives are known for their diverse biological activities and their utility in the synthesis of pharmacologically active compounds.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various strategies. One such strategy involves the cyclization of 1,3-dicarbonyl dianions with 1,2-dielectrophiles to produce furan-2-ylacetates and benzofurans, as described in the first paper . Another approach is the In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition, which allows for the regioselective synthesis of benzofuran-3-carboxamides . Additionally, intramolecular cyclization of substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids in propionic anhydride can lead to the formation of furan-2-carbohydrazides . These methods highlight the versatility and creativity in the synthesis of furan-containing compounds.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of the furan ring, which is a five-membered oxygen-containing heterocycle. The reactivity and interaction of the furan ring with other functional groups define the chemical behavior of these compounds. For instance, the synthesis of tetrahydrocyclohepta[cd]benzofurans involves the treatment of acetic acids with sodium acetate in acetic anhydride, where the substituent effects play a crucial role in the yield of the reaction .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including cyclization, decyclization, and cycloaddition. The decyclization reaction of furan-2-carbohydrazides under the action of methanol is an example of how the furan ring can be manipulated to obtain different structural motifs . The cascade formal [3 + 2] cycloaddition is another example of a chemical reaction that furan derivatives can participate in, leading to the formation of complex molecules with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of the furan ring imparts certain aromatic characteristics, while the substituents attached to the furan ring can modify the compound's polarity, solubility, and reactivity. The synthesis methods described in the papers suggest that the conditions used, such as the choice of catalyst or base, can significantly affect the properties and yields of the desired furan-containing compounds .

科学研究应用

合成技术和化学性质

高效的多米诺合成策略

一项引人注目的研究提出了一种高效的、微波辅助策略,用于合成多官能化的苯并呋喃衍生物,展示了一种环保的方法,因为直接沉淀了产物,这可能与创建类似于 N-(3-(呋喃-2-基)-2-羟基-2-甲基丙基)苯并呋喃-2-羧酰胺的化合物相关 (Ma 等人,2014)。

无金属合成

另一项研究重点介绍了一种无金属、多米诺、区域选择性的高度取代的 2-羰基-和 2-磷酰呋喃的合成,展示了一种可用于合成复杂苯并呋喃化合物的多功能方法 (Raimondi 等人,2012)。

生物活性和药理潜力

抑制活性

对苯并呋喃异羟肟酸的研究表明对 5-脂氧合酶具有有效的抑制作用,表明具有苯并呋喃骨架的化合物在治疗与酶过度活性相关的疾病中具有潜在的治疗应用 (Ohemeng 等人,1994)。

DNA 拓扑异构酶抑制

一项关于来自天麻的新型苯并呋喃衍生物的研究揭示了对 DNA 拓扑异构酶 I 和 II 的有效抑制活性,表明了基于苯并呋喃结构开发抗癌剂的一个有希望的途径 (Lee 等人,2007)。

新应用和机制

合成和药理学评估

具有苯并呋喃部分的新型衍生物的设计和合成已被评估其抗抑郁和抗焦虑活性,揭示了苯并呋喃衍生物在神经和精神治疗应用中的巨大潜力 (Kumar 等人,2017)。

细胞毒活性

苯并[b]呋喃羧酸的衍生物对人癌细胞系表现出显着的细胞毒活性,强调了苯并呋喃化合物在开发新的抗癌药物中的潜力 (Kossakowski 等人,2005)。

未来方向

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions of “N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzofuran-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications as drugs.

作用机制

Target of Action

Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics . Some furan derivatives have shown potent anticancer activities against A549, HeLa, SW480 and weak activities on HepG2, which signifies that the target compounds are likely to be EGFR inhibitors .

Mode of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . The biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .

Biochemical Pathways

For instance, Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Result of Action

Some furan derivatives have shown potent anticancer activities against certain cell lines .

Action Environment

It’s known that the effectiveness of furan derivatives can be influenced by various factors, including the conditions under which the reactions occur .

属性

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-17(20,10-13-6-4-8-21-13)11-18-16(19)15-9-12-5-2-3-7-14(12)22-15/h2-9,20H,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOLMKSCHSCZCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B3017916.png)

![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3017919.png)

![1-(3-Chlorophenyl)-4-(2-piperidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B3017920.png)

![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017921.png)

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3017923.png)

![4-[4-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B3017924.png)

![2-benzylsulfanyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3017932.png)

![2-[(6-methylpyrimidin-4-yl)amino]acetic Acid](/img/structure/B3017934.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B3017938.png)